molecular formula C21H18Cl2N2O2 B2952045 2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898458-22-5

2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2952045
CAS No.: 898458-22-5
M. Wt: 401.29
InChI Key: IDRRGTSFFRWANB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This benzamide derivative features a molecular framework that incorporates indoline and furan heterocycles, structures frequently investigated for their diverse biological activities. The indole scaffold, which is core to the indoline moiety in this compound, is recognized as a "privileged structure" in drug discovery. Derivatives of indole demonstrate a broad spectrum of pharmacological properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular activities . The presence of the furan ring, another common heterocycle in bioactive molecules, may further modulate the compound's properties and target affinity. Researchers are exploring such complex molecules to develop novel therapeutic agents and to study their mechanisms of action against various biological targets. This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c22-15-7-8-17(23)16(12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRRGTSFFRWANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a dichlorobenzamide moiety, an indole derivative, and a furan ring, which may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C20H22Cl2N2O\text{C}_{20}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below are detailed findings from relevant studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis. For instance, it shows promising binding affinity for targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Case Study : A study involving the treatment of MCF-7 cells revealed that exposure to this compound resulted in increased levels of caspase-3 activity, indicating induction of apoptosis .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : In vitro assays showed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Mechanistic Insights : The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.

Antimicrobial Activity

Preliminary evaluations have suggested that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValuesMechanism
AnticancerMCF-710–20 µMApoptosis induction via caspase activation
A54915 µMDHFR inhibition
Anti-inflammatoryMacrophagesN/ANF-kB pathway inhibition
AntimicrobialStaphylococcus aureus50 µg/mLBacterial cell wall synthesis disruption

Comparison with Similar Compounds

A. Aromatic Substitution Patterns

  • The 2,5-dichloro substitution on the benzamide core distinguishes the target compound from non-halogenated analogs (e.g., ID15). This feature is shared with agrochemicals like sulfentrazone, where chlorine atoms enhance stability and binding to hydrophobic enzyme pockets.
  • Heterocyclic Linkers: The furan-indoline-ethyl group in the target compound contrasts with thienyl (ID15) or oxadiazole (ID45) substituents in analogs.

C. Pharmacokinetic Considerations

  • The indoline moiety may improve solubility compared to purely aromatic systems (e.g., benzothiazole in ID55), as saturated rings often reduce crystallinity. However, the furan group could introduce metabolic liabilities (e.g., CYP450-mediated oxidation).

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